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1,4-Naphthalenedione, 5,8-dimethyl-

Cat. No.: B14687309
CAS No.: 31368-11-3
M. Wt: 186.21 g/mol
InChI Key: SDPSBJJBXIIKLC-UHFFFAOYSA-N
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Description

Contextualization within Naphthoquinone Chemistry and Structure-Activity Relationships

1,4-Naphthoquinone (B94277) and its derivatives are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure, featuring a naphthalene core with two carbonyl groups in a para arrangement, makes them highly reactive and versatile building blocks in synthesis. jst.go.jp These compounds are prevalent in nature, found in various plants, fungi, and bacteria, and are known for a wide array of biological activities. jst.go.jpresearchgate.net

The chemistry of 1,4-naphthoquinones is characterized by their ability to undergo reduction-oxidation (redox) reactions, readily forming semiquinone and hydroquinone (B1673460) species. nih.gov This redox cycling capability is central to their biological effects, as it can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage. nih.gov The electrophilic nature of the quinone ring also allows for nucleophilic addition reactions, enabling the synthesis of a diverse range of derivatives. jst.go.jp

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of naphthoquinones influences their biological function. researchgate.net These studies have revealed that the type and position of substituents on the naphthoquinone scaffold are critical determinants of their activity. nih.gov For instance, the introduction of hydroxyl, methyl, or halogen groups can significantly alter a compound's electronic properties, hydrophobicity, and steric profile, thereby modulating its biological targets and potency. nih.govmdpi.com

Significance of Methyl Substitution Patterns on Naphthalene-1,4-dione Scaffolds

The substitution of methyl groups onto the naphthalene-1,4-dione framework can have a profound impact on the molecule's properties. The position of these methyl groups is a key factor in determining their effect. Generally, the introduction of functional groups can influence the biological activity of 1,4-naphthoquinone derivatives. mdpi.com

For example, in a study of various substituted naphthoquinones, it was observed that the presence of certain electron-withdrawing groups, including methyl groups in some contexts, could lead to lower inhibitory actions against microbial cultures. mdpi.com The antiproliferative activities of substituted 1,4-naphthoquinones have also been investigated, with methyl ketone and methyl ester derivatives showing significant potency. nih.gov

While specific research on the 5,8-dimethyl substitution pattern is limited, studies on related compounds provide valuable insights. For instance, 2-methyl-1,4-naphthoquinone (menadione) is a well-known synthetic form of vitamin K. wikipedia.org The presence of the methyl group is crucial for its biological function. The location of methyl groups on the aromatic ring versus the quinone ring can also lead to different effects on the molecule's spectroscopic and electronic properties.

Scope and Research Trajectory for 1,4-Naphthalenedione, 5,8-dimethyl- and its Analogs

The research trajectory for 1,4-naphthoquinone derivatives is expanding, with a focus on synthesizing novel analogs with enhanced and more selective biological activities. jst.go.jp The development of new synthetic methodologies allows for the precise placement of various functional groups, leading to a deeper understanding of their SAR. acs.org

Current research trends include the synthesis of hybrid molecules that combine the naphthoquinone scaffold with other pharmacologically active moieties. mdpi.com For example, chalcone-1,4-naphthoquinone hybrids have been synthesized and evaluated for their potential as anticancer agents. mdpi.com Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are increasingly being used to predict the biological activities of new derivatives and to elucidate their mechanisms of action at the molecular level. mdpi.comresearchgate.net

For analogs like 1,4-Naphthalenedione, 5,8-dimethyl-, future research could focus on its synthesis, full characterization, and the evaluation of its biological properties. Comparative studies with other dimethyl-substituted isomers would be valuable in understanding the specific contribution of the 5,8-substitution pattern. The exploration of its potential in materials science, for example as a component in redox-active polymers or charge-transfer complexes, also presents a promising avenue for future investigation.

Physicochemical Properties of Naphthoquinone Derivatives

The following table provides a summary of key physicochemical properties for the parent compound, 1,4-Naphthoquinone, and some of its well-studied derivatives to provide a comparative context.

Property1,4-Naphthoquinone5-Hydroxy-1,4-naphthoquinone (Juglone)2-Methyl-1,4-naphthoquinone (Menadione)5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)
Molecular Formula C₁₀H₆O₂ nist.govC₁₀H₆O₃C₁₁H₈O₂C₁₀H₆O₄ nist.gov
Molecular Weight ( g/mol ) 158.15 nih.gov174.15172.18190.15 nist.gov
Appearance Yellow crystalline solid wikipedia.orgOrange needlesPale yellow crystalsRed-brown needles with a green shine
Melting Point (°C) 126 wikipedia.org155105-107220-230 chemicalbook.com
Solubility Almost insoluble in cold water wikipedia.orgSparingly soluble in waterInsoluble in waterSparingly soluble in water chemicalbook.com
CAS Number 130-15-4 nist.gov481-39-058-27-5475-38-7 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B14687309 1,4-Naphthalenedione, 5,8-dimethyl- CAS No. 31368-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31368-11-3

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

5,8-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-6H,1-2H3

InChI Key

SDPSBJJBXIIKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=C(C=C1)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,4 Naphthalenedione, 5,8 Dimethyl and Its Derivatives

De Novo Synthetic Approaches to the Naphthalene-1,4-dione Core

The construction of the fundamental naphthoquinone framework can be achieved through several powerful synthetic reactions. These methods build the bicyclic system from simpler acyclic or monocyclic precursors.

Cycloaddition Reactions in Naphthoquinone Annulation

Diels-Alder reactions are a cornerstone in the synthesis of cyclic compounds, and they are particularly well-suited for the formation of the naphthoquinone skeleton. ias.ac.in This [4+2] cycloaddition typically involves the reaction of a substituted 1,4-benzoquinone (B44022) with a suitable diene. In the context of synthesizing 5,8-dimethyl-1,4-naphthalenedione, the key step is the reaction of 1,4-benzoquinone with 2,3-dimethyl-1,3-butadiene (B165502). prepchem.com

A typical procedure involves dissolving 1,4-benzoquinone in a solvent system like toluene (B28343) and acetic acid. prepchem.com 2,3-dimethyl-1,3-butadiene is then added at a reduced temperature, and the mixture is gradually heated to facilitate the cycloaddition. prepchem.com The initial adduct, a tetrahydro-1,4-naphthalenedione, can then be aromatized to the desired naphthoquinone. This aromatization is often achieved through subsequent oxidation.

The versatility of the Diels-Alder reaction allows for the synthesis of a variety of substituted naphthoquinones by employing different dienes. For instance, the reaction of o-benzoquinones with electron-rich dienes can lead to benzodioxin adducts. ias.ac.in While simple and methyl-substituted o-benzoquinones react with symmetric fulvenes to yield dicarbonyl compounds, o-chloranil reacts with certain fulvenes to form [4+4] cycloadducts. ias.ac.in

Oxidative Dehydrogenation in Naphthoquinone Synthesis

Oxidative dehydrogenation, or aromatization, is a critical step that often follows the initial cycloaddition to furnish the final naphthoquinone product. This process can be accomplished using a variety of oxidizing agents.

In one documented synthesis of 5,8-dihydro-6,7-dimethyl-1,4-naphthoquinone, after the initial Diels-Alder reaction between 1,4-benzoquinone and 2,3-dimethyl-1,3-butadiene, the resulting adduct is treated with ceric ammonium (B1175870) nitrate (B79036) to induce oxidation and yield the target compound. prepchem.com Other oxidizing agents such as chromium trioxide have also been used for the oxidation of Diels-Alder adducts to the corresponding naphthoquinones. scirp.orgscirp.org

A one-pot synthesis method has been developed where hydroquinone (B1673460) is oxidized to benzoquinone in the presence of a heteropolyacid catalyst, which then undergoes a Diels-Alder reaction with a diene. The resulting adduct is subsequently oxidized to the naphthoquinone in the same pot. scirp.orgscirp.org This approach streamlines the process and can lead to high yields of the desired product. For example, the reaction of hydroquinone with 2,3-dimethyl-1,3-butadiene in the presence of a heteropolyacid solution can produce 6,7-dimethyl-1,4-naphthoquinone (B3049789) with a good yield. scirp.orgscirp.org

Functionalization and Derivatization Strategies for 1,4-Naphthalenedione, 5,8-dimethyl-

Once the 5,8-dimethyl-1,4-naphthalenedione core is established, further modifications can be introduced to create a library of derivatives with potentially diverse biological activities. These strategies focus on the targeted introduction of new functional groups onto the naphthoquinone scaffold.

Regioselective Substitution Reactions

The reactivity of the naphthoquinone ring allows for various substitution reactions. The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. For instance, 2-amino-1,4-naphthoquinones can be synthesized through the reaction of 1,4-naphthoquinone (B94277) derivatives with amines. nih.gov This can be achieved through oxidative addition coupling in the presence of catalysts or by combining nitro reduction with nucleophilic addition. nih.govrsc.org

The synthesis of naphtho[2,3-b]furan-4,9-diones often starts from 2-hydroxy-1,4-naphthoquinones, which can undergo multi-component reactions, thermal cyclizations with enamines, or oxidative cycloadditions with enol ethers. mdpi.com

Oxidative Coupling and Amination Protocols

Oxidative coupling reactions provide a direct method for C-H functionalization of the naphthoquinone core. A transition-metal-free approach for the amination of 1,4-naphthoquinone has been developed using t-BuOK as a mediator at room temperature. nih.govrsc.org This method allows for the efficient synthesis of 2-amino-1,4-naphthoquinones with a variety of aromatic and aliphatic amines and exhibits good functional group tolerance. nih.gov

Copper(II) acetate (B1210297) has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone, leading to N-aryl-2-amino-1,4-naphthoquinones in a cleaner and more efficient manner compared to the uncatalyzed reaction. acs.org Furthermore, an oxidative aminotrifluoromethylation of 1,4-naphthoquinone using the Togni reagent and amines has been demonstrated to proceed via a radical process, offering a route to CF3-functionalized derivatives. nih.gov

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the functionalization of naphthoquinones. Chemoenzymatic approaches have been successfully employed to synthesize novel C-ribosylated naphthoquinones. nih.govacs.org This process utilizes a C-glycosynthase to attach a ribose-5-phosphate (B1218738) unit to the polyaromatic aglycone, followed by dephosphorylation. nih.govacs.org The reaction is dependent on the presence of a 1,4-quinoid system with an adjacent phenolic ring. nih.govacs.org

Bioinspired organocatalytic methods are also emerging. For example, an ortho-naphthoquinone catalyst can facilitate the aerobic oxidation of alcohols to aldehydes and ketones, mimicking the action of alcohol dehydrogenase. organic-chemistry.org This metal-free protocol proceeds through an intramolecular 1,5-hydrogen atom transfer. organic-chemistry.org

Advanced Synthetic Methodologies for Naphthoquinones

Catalytic Approaches in Naphthoquinone Functionalization (e.g., Transition Metal Catalysis)

Transition metal catalysis has become an indispensable tool for the direct C-H functionalization of the naphthoquinone scaffold, providing efficient pathways to new derivatives that avoid lengthy multi-step syntheses. nih.gov These catalysts, often featuring metals like copper, iron, or cobalt, can activate specific C-H bonds on the quinone ring, enabling the direct attachment of various substituents. nih.govyoutube.com

One prominent strategy is the copper(II)-catalyzed oxidative coupling of 1,4-naphthoquinone with anilines to form N-aryl-2-amino-1,4-naphthoquinones. acs.orgnih.gov In the presence of a catalytic amount (e.g., 10 mol %) of copper(II) acetate, these reactions are cleaner, faster, and produce higher yields compared to uncatalyzed processes, which often result in multiple side products. acs.orgnih.gov The reaction is typically performed by heating the 1,4-naphthoquinone and the amine in a solvent, with atmospheric oxygen serving as the oxidant. acs.org

Iron catalysis, particularly under visible light promotion, offers another effective method for C–H functionalization. rsc.orgrsc.org Researchers have developed an iron-catalyzed oxidative addition of sulfoximines to 1,4-naphthoquinones. This reaction proceeds with high regioselectivity, good yields, and a broad substrate scope, even being applicable to the modification of natural products like Juglone and Vitamin K3. rsc.orgrsc.org The proposed mechanism involves the excitation of an iron(III) complex by blue light, which activates the quinone through a single electron transfer (SET), facilitating the C-H functionalization. rsc.orgrsc.org

Cobalt(III) catalysis has been successfully employed for the C(sp²)–H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones. acs.org This method utilizes a native directing group strategy to achieve a reaction that mechanistic studies suggest involves a five-membered cobaltacycle intermediate. acs.org While transition metals are common, metal-free approaches have also been developed. A direct C-H functionalization of quinones with diaryliodonium salts can be achieved using only a base, proceeding through a radical mechanism to yield aryl quinone derivatives. nih.gov

Table 1: Examples of Catalytic Functionalization of the 1,4-Naphthoquinone Scaffold

Catalyst System Reactant Functional Group Introduced Key Features
Copper(II) Acetate Anilines Amino group Cleaner, faster, and higher-yielding reactions compared to uncatalyzed methods. acs.orgnih.gov
Iron(III) Chloride / Visible Light Sulfoximines Sulfoximine group High regioselectivity; applicable to natural product modification. rsc.orgrsc.org
Cobalt(III) / AgSbF₆ / Cu(OAc)₂ Isoquinolones Alkenyl group Utilizes a native directing group strategy for C-H alkenylation. acs.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates atoms from most or all of the starting materials. rsc.org These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. For naphthoquinone derivatives, MCRs provide an excellent platform for creating novel and complex heterocyclic systems fused to the quinone core.

A variety of MCRs have been developed using 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) as a key starting material. researchgate.net For example, structurally diverse benzo[g]chromenes can be synthesized in a one-pot reaction of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone at room temperature without a catalyst. researchgate.net Another approach involves a four-component reaction of 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, carbonyl compounds, and alkylmalonates, using copper(II)-guanine complexes as catalysts to produce benzo[c]pyrano[3,2-a]phenazine derivatives. researchgate.net

Pseudo-MCRs, where one reactant participates in multiple steps, have also been employed. rsc.org A notable example is the synthesis of functionalized bis-lawsone derivatives through the reaction of two equivalents of lawsone with one equivalent of an aromatic aldehyde, catalyzed by sulfamic acid. rsc.org This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition. rsc.org

Furthermore, consecutive MCRs can be used to build highly complex scaffolds. An efficient synthesis of naphtho[1,2-f] acs.orgrsc.orgoxazepine derivatives has been developed using a two-stage process. First, aminobenzylnaphthols are prepared via the Betti reaction from 2-naphthol, an aromatic aldehyde, and 2-aminopyridine. These products are then subjected to a Bargellini multicomponent reaction with chloroform (B151607) and an aliphatic ketone to construct the final oxazepine ring system. chemicalpapers.com

Table 2: Examples of Multi-Component Reactions for Naphthoquinone Diversification

Reaction Type Key Reactants Product Scaffold Catalyst/Conditions
Four-Component Reaction 2-Hydroxy-1,4-naphthoquinone, Benzene-1,2-diamine, Carbonyl compounds, Alkylmalonates Benzo[c]pyrano[3,2-a]phenazine Copper(II)-guanine complex researchgate.net
Pseudo-Three-Component Reaction 2-Hydroxy-1,4-naphthoquinone (2 equiv.), Aromatic aldehyde Bis-lawsone derivative Sulfamic acid rsc.org
Consecutive Betti/Bargellini Reactions 2-Naphthol, Aromatic aldehyde, 2-Aminopyridine, Chloroform, Ketone Naphtho[1,2-f] acs.orgrsc.orgoxazepine Base (NaOH) in the second step chemicalpapers.com
Three-Component Reaction 2-Hydroxy-1,4-naphthoquinone, N-alkyl-1-(methylthio)-2-nitroethenamine, Aromatic aldehydes Benzo[g]chromene Catalyst-free, room temperature researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Molecular Structure via One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

No experimental 1D or 2D NMR data for 1,4-Naphthalenedione, 5,8-dimethyl- has been found in the surveyed literature.

Correlative Analysis of Theoretical NMR Calculations and Experimental Data

Without experimental NMR data, a correlative analysis with theoretical calculations is not feasible.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Assignment of Fundamental Vibrational Modes and Functional Group Analysis

Specific FTIR and Raman spectra for 1,4-Naphthalenedione, 5,8-dimethyl- are not available, precluding the assignment of its vibrational modes.

Interpretation of Spectra through Computational Vibrational Spectroscopy

No computational studies predicting the vibrational frequencies of 1,4-Naphthalenedione, 5,8-dimethyl- were identified.

Mass Spectrometry (MS) for High-Resolution Structural Confirmation

There is no published high-resolution mass spectrometry data for 1,4-Naphthalenedione, 5,8-dimethyl- to confirm its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

The UV-Vis spectrum of a molecule provides critical information about its electronic structure by measuring the absorption of light in the ultraviolet and visible regions. For quinone compounds, including derivatives of 1,4-naphthalenedione, the spectra are typically characterized by distinct absorption bands corresponding to specific electronic transitions.

Detailed Research Findings

While specific experimental UV-Vis spectral data for 1,4-Naphthalenedione, 5,8-dimethyl- is not extensively documented in publicly available literature, the spectroscopic characteristics can be inferred from the well-studied parent compound, 1,4-naphthoquinone (B94277), and its other substituted derivatives.

The electronic spectrum of 1,4-naphthoquinone generally displays two or three main absorption bands in the UV-Vis region. These bands are attributed to n→π* and π→π* electronic transitions.

π→π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For 1,4-naphthoquinone, these transitions are observed in the UV region, often around 250 nm. researchgate.net The presence of methyl groups, as in 1,4-Naphthalenedione, 5,8-dimethyl-, is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the alkyl groups.

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are characteristically of lower intensity compared to π→π* transitions and appear at longer wavelengths, often in the near-UV or visible region of the spectrum. For 1,4-naphthoquinone, this band is typically observed around 330 nm. researchgate.net The position of this band is also sensitive to the solvent polarity.

The introduction of two methyl groups at the 5- and 8-positions on the benzene (B151609) ring of the naphthoquinone scaffold would likely influence the electronic distribution and, consequently, the energies of these transitions. The electron-donating effect of the methyl groups would be expected to slightly shift the absorption maxima to longer wavelengths compared to the unsubstituted 1,4-naphthoquinone.

Data on Related Compounds

To provide context, the UV-Vis absorption data for the parent compound, 1,4-naphthoquinone, and a related methyl-substituted derivative are presented below. It is important to note that these are not the data for 1,4-Naphthalenedione, 5,8-dimethyl-, but serve as a reference for the general spectral behavior of this class of compounds.

Compound NameSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
1,4-NaphthoquinoneSupercritical CO2~250, ~330Not specified researchgate.net
2-Methyl-1,4-naphthoquinoneEthanol25118200

Computational and Theoretical Investigations of 1,4 Naphthalenedione, 5,8 Dimethyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electron distribution and orbital energies, which are crucial for predicting chemical reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

An analysis of the electronic structure of 1,4-Naphthalenedione, 5,8-dimethyl- would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For comparison, the HOMO-LUMO gap of the parent 1,4-naphthoquinone (B94277) has been reported in various studies, but this data cannot be directly extrapolated to its 5,8-dimethyl derivative without specific calculations.

A hypothetical data table for such findings would look like this:

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Dynamic Equilibria

For a relatively rigid molecule like 1,4-Naphthalenedione, 5,8-dimethyl-, conformational analysis would primarily focus on the orientation of the methyl groups. While rotation around the carbon-carbon single bond of the methyl groups is expected, the planarity of the naphthoquinone ring system is likely to be largely maintained. MD simulations could explore minor puckering or out-of-plane distortions and their energetic favorability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving 1,4-Naphthalenedione, 5,8-dimethyl-. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This would be particularly useful for understanding its role in processes like Michael additions, cycloadditions, or redox reactions, which are characteristic of naphthoquinones.

Without specific research on 1,4-Naphthalenedione, 5,8-dimethyl-, any discussion on these topics would be purely speculative and fall outside the requested scope of presenting established research findings. The scientific community has yet to publish detailed computational studies on this particular compound.

Transition State Analysis and Reaction Pathway Characterization

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of 1,4-naphthalenedione. These studies often focus on cycloaddition reactions and nucleophilic additions, which are characteristic reactions of quinone systems.

For the parent 1,4-naphthalenedione, transition state analysis of Diels-Alder reactions has been a subject of interest. These analyses reveal the geometry of the transition state, activation energies, and the synchronicity of bond formation. For instance, in reactions with dienes, the planarity of the 1,4-naphthalenedione ring is distorted in the transition state as the new carbon-carbon bonds begin to form.

In the context of nucleophilic additions, theoretical calculations show that the reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate. researchgate.net The initial attack of the nucleophile on one of the electrophilic carbons of the quinone ring leads to a transition state, followed by the formation of this intermediate. A second transition state is then traversed as the final product is formed.

Expected Influence of 5,8-Dimethyl Substitution:

The presence of methyl groups at the 5 and 8 positions of the 1,4-naphthalenedione core would introduce both electronic and steric effects that could significantly alter the transition states and reaction pathways.

Electronic Effects: Methyl groups are weakly electron-donating. This property would slightly increase the electron density in the aromatic ring, which could, in turn, subtly influence the electrophilicity of the quinone ring. This might lead to a slight increase in the activation energy for nucleophilic attack compared to the unsubstituted 1,4-naphthalenedione.

Steric Effects: The steric hindrance introduced by the 5,8-dimethyl groups would be a more dominant factor. These groups would partially shield the peri-positions, potentially directing the approach of nucleophiles and dienes. For a nucleophilic attack on the quinone ring, the steric bulk of the methyl groups could influence the trajectory of the incoming nucleophile, possibly favoring attack at the less hindered face of the molecule. In Diels-Alder reactions, the stereochemistry of the resulting adduct would be strongly influenced by the steric clash between the diene and the methyl groups in the transition state.

Energetic Profiles of Nucleophilic Addition Reactions

The energetic profiles of nucleophilic addition reactions to 1,4-naphthalenedione have been computationally modeled to understand the thermodynamics and kinetics of these processes. For example, the addition of thiols, a biologically relevant reaction, has been studied. DFT calculations can determine the Gibbs free energy profile for such reactions, highlighting the relative energies of the reactants, transition states, intermediates, and products. researchgate.net

Expected Influence of 5,8-Dimethyl Substitution:

The energetic profile of nucleophilic additions to 1,4-naphthalenedione, 5,8-dimethyl- would be modified by the aforementioned electronic and steric factors.

Activation Energy: The electron-donating nature of the methyl groups might slightly destabilize the negatively charged Meisenheimer intermediate, potentially leading to a higher activation energy for its formation. Conversely, the steric hindrance could raise the energy of the transition state, also contributing to a slower reaction rate compared to the unsubstituted parent compound.

Theoretical Studies on Structure-Property Relationships

Theoretical studies on 1,4-naphthoquinone and its derivatives have established important structure-property relationships. These studies often correlate calculated electronic properties with experimentally observed activities, such as anticancer or antimicrobial properties. nih.govnih.govmdpi.com

Key electronic descriptors that are often calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of the molecule, respectively. For quinones, the LUMO energy is particularly important as it relates to their ability to accept electrons and participate in redox cycling.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of the reactivity of the molecule.

For 1,4-naphthoquinone, the quinone ring is the primary site for nucleophilic attack, which is reflected in the shape and energy of its LUMO. Structure-activity relationship (SAR) studies on various substituted 1,4-naphthoquinones have shown that substituents that modulate the electronic properties of the quinone system can significantly impact their biological activity. nih.govnih.gov

Expected Influence of 5,8-Dimethyl Substitution:

The introduction of methyl groups at the 5 and 8 positions would alter the electronic structure and, consequently, the properties of 1,4-naphthalenedione.

HOMO-LUMO Gap: The electron-donating methyl groups would be expected to raise the energy of the HOMO more significantly than the LUMO, leading to a slight decrease in the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity.

Redox Potential: The electron-donating nature of the methyl groups would make the reduction of the quinone less favorable, resulting in a more negative redox potential compared to the parent 1,4-naphthalenedione.

Solubility and Lipophilicity: The two methyl groups would increase the nonpolar character of the molecule, leading to decreased solubility in polar solvents and increased lipophilicity. This could have significant implications for its behavior in biological systems.

Below is a hypothetical data table illustrating the expected qualitative changes in some key computational parameters for 1,4-naphthalenedione, 5,8-dimethyl- relative to the parent compound.

Property1,4-Naphthalenedione1,4-Naphthalenedione, 5,8-dimethyl- (Expected Trend)Rationale
LUMO Energy Reference ValueSlightly HigherElectron-donating methyl groups destabilize the LUMO.
HOMO Energy Reference ValueHigherElectron-donating methyl groups destabilize the HOMO.
HOMO-LUMO Gap Reference ValueSmallerThe increase in HOMO energy is typically larger than that of the LUMO.
Redox Potential Reference ValueMore NegativeElectron-donating groups make reduction more difficult.
Dipole Moment Reference ValueLikely AlteredChange in symmetry and electron distribution.

Redox Chemistry and Electrochemical Behavior of 1,4 Naphthalenedione, 5,8 Dimethyl

Electron Transfer Mechanisms in Naphthoquinone Systems

The redox chemistry of naphthoquinones is characterized by their ability to undergo reversible one- or two-electron reduction processes. researchgate.net In aprotic media, the reduction of a 1,4-naphthoquinone (B94277) typically proceeds through two distinct and sequential one-electron transfer steps. researchgate.net The first electron transfer results in the formation of a semiquinone anion radical. The addition of a second electron yields the corresponding dianion.

This process can be represented by the following general scheme:

Q + e⁻ ⇌ Q•⁻ (Formation of semiquinone anion radical) Q•⁻ + e⁻ ⇌ Q²⁻ (Formation of dianion)

The stability and reactivity of these intermediates are significantly influenced by the solvent system and the nature of substituents on the naphthoquinone ring. In protic solvents, the electron transfer is often coupled with protonation, leading to more complex reaction mechanisms that can involve the formation of neutral semiquinone radicals and hydroquinones. researchgate.net

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of compounds like 1,4-naphthalenedione and its derivatives. researchgate.netmdpi.com A typical cyclic voltammogram for a reversible one-electron process will show a pair of peaks: a cathodic peak corresponding to the reduction of the analyte and an anodic peak for the oxidation of the reduced species. The potential midway between the two peak potentials provides an approximation of the standard redox potential (E°) for that electron transfer step.

Illustrative Redox Potential Data for Naphthoquinone Derivatives

CompoundFirst Reduction Potential (E°') (V vs. SCE)Second Reduction Potential (E°') (V vs. SCE)Solvent
1,4-Naphthoquinone-0.71-1.45Acetonitrile
2-Methyl-1,4-naphthoquinone-0.78-1.52Acetonitrile
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)-0.55-1.18Acetonitrile

Note: This table presents illustrative data for related compounds to provide context. Specific values for 1,4-Naphthalenedione, 5,8-dimethyl- would require experimental determination.

Influence of Methyl Substituents on Redox Properties and Reactivity

The introduction of substituents onto the naphthoquinone ring system can significantly alter its electronic properties and, consequently, its redox potentials and reactivity. Methyl groups are generally considered to be electron-donating substituents. This electron-donating character increases the electron density on the quinone ring, making the compound more difficult to reduce.

Therefore, it is anticipated that the two methyl groups at the 5 and 8 positions of 1,4-Naphthalenedione, 5,8-dimethyl- will have the following effects:

Shift in Redox Potentials: The first and second reduction potentials are expected to be shifted to more negative values compared to the unsubstituted 1,4-naphthoquinone. This is because the electron-donating methyl groups destabilize the negatively charged semiquinone and dianion species.

Reactivity: The increased electron density may also influence the reactivity of the quinone system towards nucleophiles.

The position of the substituents is also critical. In the case of 5,8-dimethyl substitution, the methyl groups are located on the benzenoid ring rather than the quinonoid ring. Their electronic influence is transmitted through the aromatic system to the redox-active quinone moiety.

Formation and Stability of Semiquinone Radicals

The one-electron reduction of a naphthoquinone leads to the formation of a semiquinone radical. nih.gov These radical species can be relatively stable, particularly in aprotic environments, and their existence can be detected and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov

The stability of the semiquinone radical of 1,4-Naphthalenedione, 5,8-dimethyl- will be influenced by the electronic effects of the methyl groups. The electron-donating nature of the methyl groups would be expected to slightly destabilize the semiquinone anion radical, potentially affecting its lifetime and reactivity. In the presence of oxygen, semiquinone radicals can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818). nih.gov

The structure of the semiquinone radical involves the delocalization of the unpaired electron over the entire aromatic system. The hyperfine coupling constants observed in an EPR spectrum can provide detailed information about the distribution of the spin density within the radical.

Mechanistic Investigations of Molecular Interactions Biological Context

Molecular Mechanisms of Interaction with Biological Macromolecules

Naphthoquinones can engage with essential biological macromolecules like proteins and nucleic acids through various mechanisms, which can disrupt their normal cellular functions.

The electrophilic nature of the 1,4-naphthoquinone (B94277) scaffold is a primary driver of its interaction with proteins. The α,β-unsaturated ketone system within the quinone ring makes it susceptible to nucleophilic attack from amino acid residues on proteins. nih.govnih.govAmong the nucleophilic amino acids, cysteine is a particularly prominent target due to the high reactivity of its thiol (sulfhydryl) group. nih.govnih.gov The principal mechanism for this covalent interaction is a thia-Michael addition reaction. nih.govnih.govIn this process, the nucleophilic thiolate anion of a cysteine residue attacks one of the electrophilic β-carbons of the naphthoquinone ring. This reaction leads to the formation of a stable carbon-sulfur covalent bond, resulting in a protein-quinone adduct. nih.govresearchgate.netThis covalent modification can alter the protein's three-dimensional structure, potentially leading to a change in its function or marking it for degradation. frontiersin.orgresearchgate.netWhile cysteine is a primary target, other nucleophilic residues like lysine (B10760008) or histidine can also be adducted by highly reactive quinones. nih.govresearchgate.net This reactivity is a general feature of the 1,4-naphthoquinone class. For instance, studies with various naphthoquinones demonstrate their ability to form adducts with N-acetyl-L-cysteine, a model for protein thiols. nih.govThe formation of these adducts confirms the potential for covalent modification of cellular proteins. nih.govmdpi.comThe reversibility of this binding can be influenced by the substitution pattern on the quinone ring; the introduction of an electron-withdrawing group can shift the interaction from irreversible to reversible. nih.gov

The planar aromatic structure of the naphthalene (B1677914) ring system allows certain naphthoquinone derivatives to interact with nucleic acids, particularly DNA. nih.govOne of the significant non-covalent interaction mechanisms is intercalation, where the flat naphthoquinone molecule inserts itself between the base pairs of the DNA double helix. nih.govtandfonline.comThis insertion can cause structural perturbations in the DNA, such as unwinding of the helix and changes in its length, which can interfere with critical cellular processes like DNA replication and transcription. nih.gov Spectroscopic techniques are often employed to study these interactions. For example, a decrease in the intensity of the linear dichroism (LD) band of DNA at 260 nm upon addition of a naphthoquinone is indicative of intercalation. nih.govFurthermore, studies using Raman spectroscopy have shown that interactions between naphthoquinones and DNA can lead to conformational changes, specifically a transition from the typical B-DNA form to an A-DNA conformation. nih.govdntb.gov.uaComputational studies, including molecular docking, have further supported the intercalation model by showing that π-stacking interactions between the naphthoquinone and DNA base pairs are energetically favorable. researchgate.netnih.govWhile some naphthoquinones primarily interact via groove binding, intercalation represents a key mechanism of DNA interaction for many derivatives. nih.gov

Pathways of Reactive Oxygen Species (ROS) Generation by Naphthoquinones

A hallmark of naphthoquinone biochemistry is the ability to undergo redox cycling, a process that can lead to the formation of reactive oxygen species (ROS). This process is dependent on the specific reduction pathway the quinone undergoes within the cell. nih.gov

Naphthoquinones can be enzymatically reduced via two main competing pathways: a one-electron reduction or a two-electron reduction. nih.gov The one-electron reduction pathway results in the formation of a highly reactive semiquinone radical. nih.govnih.govUnder aerobic conditions, this semiquinone can readily transfer its extra electron to molecular oxygen (O₂) to regenerate the parent quinone and form a superoxide (B77818) anion radical (O₂•⁻). nih.govresearchgate.netThis process, known as redox cycling, can occur repeatedly, leading to a continuous and futile cycle of quinone reduction and reoxidation, generating a significant amount of superoxide. mdpi.comThe superoxide produced can then be converted, either spontaneously or by enzymes like superoxide dismutase, into other ROS, such as hydrogen peroxide (H₂O₂), which contributes to a state of oxidative stress. nih.govnih.gov In contrast, the two-electron reduction pathway directly converts the quinone (Q) to a stable hydroquinone (B1673460) (QH₂), bypassing the reactive semiquinone intermediate. researchgate.netnih.govThis reaction is considered a detoxification mechanism because the resulting hydroquinone is often more stable and can be readily conjugated with molecules like glucuronic acid or sulfate, facilitating its excretion from the cell. nih.govBy avoiding the formation of the semiquinone radical, the two-electron reduction pathway prevents the initiation of redox cycling and the associated production of ROS. nih.govbiorxiv.orgThe stability of the hydroquinone is a critical factor; if it is unstable, it may auto-oxidize back to the semiquinone, leading to a "futile redox cycle" even after a two-electron reduction. nih.gov

Specific cellular flavoproteins catalyze these reduction pathways.

NADPH-cytochrome P450 reductase (POR) is a primary example of a one-electron transferase. nih.govnih.govThis membrane-bound enzyme, located in the endoplasmic reticulum, uses NADPH as an electron donor to reduce a wide array of substrates, including quinones. wikipedia.orgBy catalyzing the single-electron reduction of naphthoquinones to their semiquinone radicals, POR is a key initiator of the ROS-generating redox cycle. nih.govnih.govNAD(P)H:quinone oxidoreductase 1 (NQO1) , also known as DT-diaphorase, is the prototypical two-electron reductase. nih.govnih.govThis cytosolic flavoprotein catalyzes the direct reduction of quinones to hydroquinones, using either NADH or NADPH as the electron donor. nih.govresearchgate.netThis two-electron reduction is a classic detoxification pathway that protects cells from the oxidative stress and electrophilic toxicity of quinones. nih.govbiorxiv.orgThe substrate specificity of NQO1 is broad, and it can reduce various quinones, although its efficiency can be influenced by the quinone's structure. nih.govresearchgate.netFor example, studies have shown that benzo- and naphthoquinones with smaller van der Waals volumes are generally more reactive substrates for NQO1. nih.gov

Interactive Data Table: Enzymatic Reduction of Quinones

Below is a summary of kinetic parameters for different quinone substrates with the key reducing enzymes.

Quinone SubstrateEnzymeReduction PathwayKey FindingReference
MenadioneNQO1Two-ElectronNQO1 catalyzes two-electron reduction, protecting against ROS. nih.gov
IsoplumbaginNQO1Two-ElectronIsoplumbagin acts as an NQO1 substrate to generate hydroquinone. biorxiv.org
Various QuinonesNADPH-cytochrome P450 reductaseOne-ElectronCatalyzes single-electron reduction of quinone antibiotics to semiquinones. nih.gov
Short-chain quinones (e.g., Idebenone)NQO1, NQO2Two-ElectronShort-chain quinones are good substrates for NQO1 and NQO2. researchgate.net

Mechanistic Studies of Enzyme Inhibition

Beyond serving as substrates, naphthoquinones can act as inhibitors of various enzymes, a property that underlies many of their biological effects. The mechanisms of inhibition can range from reversible to irreversible covalent binding, often targeting critical amino acid residues within the enzyme's active site. nih.govnih.gov For example, naphthoquinones have been identified as potent inhibitors of cysteine proteases. nih.govnih.govThe mechanism often involves the electrophilic naphthoquinone warhead undergoing a Michael addition reaction with the nucleophilic cysteine residue in the enzyme's active site, leading to covalent inhibition. nih.govDepending on the substituents on the naphthoquinone ring, this inhibition can be reversible. nih.gov Kinases are another major class of enzymes targeted by naphthoquinones. Several derivatives have been shown to inhibit enzymes like Interleukin-1 receptor-associated kinase 1 (IRAK1), Epidermal Growth Factor Receptor (EGFR) kinase, and the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govnih.govacs.orgInhibition of these kinases can disrupt critical cellular signaling pathways involved in inflammation and cancer cell proliferation. nih.govacs.orgresearchgate.netFor instance, 1,4-naphthoquinone was found to be a potent inhibitor of IRAK1, thereby suppressing inflammatory responses. nih.govacs.orgIn silico docking studies often reveal that the inhibitor binds within the catalytic ATP-binding site of the kinase, preventing the enzyme from performing its phosphotransferase function. nih.gov

Interactive Data Table: Naphthoquinone Derivatives as Enzyme Inhibitors

This table presents the inhibitory activity of various naphthoquinone derivatives against specific enzyme targets.

InhibitorTarget EnzymeIC₅₀ ValueMechanismReference
1,4-NaphthoquinoneIRAK1914 nMInhibition of kinase activity nih.gov
EmodinIRAK11426 nMInhibition of kinase activity nih.gov
ShikoninIRAK14528 nMInhibition of kinase activity nih.gov
PlumbaginIRAK16328 nMInhibition of kinase activity nih.gov
Compound 3k (naphthoquinone derivative)PKM20.18 - 1.56 µM (in various cell lines)Inhibition of pyruvate kinase activity nih.gov
Peptidyl 1,4-naphthoquinonesRhodesain (a cysteine protease)Nanomolar affinityReversible covalent binding to active site cysteine nih.govnih.gov

Identification of Molecular Targets and Ligand Binding Modes

The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. For the broader class of 1,4-naphthoquinones, a variety of molecular targets have been identified, suggesting that these compounds can interfere with multiple cellular pathways. These targets are often implicated in diseases such as cancer.

Commonly identified molecular targets for 1,4-naphthoquinone derivatives include:

BCL-2 (B-cell lymphoma 2): This anti-apoptotic protein is a key regulator of programmed cell death. Molecular docking studies on hybrids of 1,4-naphthoquinone with thymidine (B127349) derivatives have explored their interaction with the active site of the BCL-2 protein, suggesting a potential mechanism for inducing apoptosis in cancer cells. mdpi.com

Polo-like kinase 1 (Plk1): This enzyme plays a crucial role in cell cycle regulation, and its overexpression is common in many cancers. Docking studies have been conducted to evaluate 1,4-naphthoquinone derivatives as potential inhibitors of the Plk1 polo-box domain. bibliomed.orgresearchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones. The interaction of 1,4-naphthoquinone hybrids with NQO1 has been investigated, as it can bioactivate quinone-based anticancer agents. nih.govmdpi.com

Human Serum Albumin (HSA): The binding of 1,4-naphthoquinone derivatives to transport proteins like HSA is crucial for their pharmacokinetic profile. Studies have used multi-spectroscopic techniques and in silico methods to investigate these binding interactions. nih.gov

Protein Disulfide Isomerase (PDI): This enzyme is involved in protein folding and is a target for anticancer therapy. Derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have been designed to target PDI. nih.gov

Computational Modeling of Molecular Docking and Binding Energy Landscapes

Computational methods, particularly molecular docking and the analysis of binding energy landscapes, are invaluable tools for predicting and understanding the interactions between a ligand, such as 1,4-Naphthalenedione, 5,8-dimethyl- , and its potential protein targets. These in silico approaches can guide the synthesis of more potent and selective derivatives.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The process involves generating a variety of ligand conformations and positions within the binding site of a protein and then scoring these poses based on a scoring function that estimates the binding free energy.

For various 1,4-naphthoquinone derivatives, molecular docking studies have been performed against several protein targets to rationalize their biological activities. For example, docking studies of 1,4-naphthoquinone derivatives with Plk1 have shown that modifications to the naphthoquinone scaffold can significantly impact the binding score. bibliomed.org Similarly, docking of arylated 1,4-naphthoquinone derivatives into the active site of the parasitic protein receptor 1W3R revealed strong binding interactions. ijfmr.com

The binding energy landscape provides a more comprehensive view of the binding process, mapping the energy of the system as a function of the ligand's coordinates. This can help to identify the most stable binding poses and the energy barriers between different conformations.

While specific computational studies on 1,4-Naphthalenedione, 5,8-dimethyl- are not found in the reviewed literature, a hypothetical docking study would involve the following steps:

Preparation of the Ligand and Protein Structures: A 3D structure of 1,4-Naphthalenedione, 5,8-dimethyl- would be generated and optimized. The crystal structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB).

Grid Generation: A grid box would be defined around the active site of the protein to specify the search space for the ligand.

Docking Simulation: A docking algorithm would be used to place the ligand into the defined grid box and calculate the binding scores for different poses.

Analysis of Results: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and the binding energies would be compared to those of known inhibitors.

The table below summarizes docking scores for some 1,4-naphthoquinone derivatives against various protein targets, illustrating the type of data generated from such studies. It is important to note that these are for related compounds and not for 1,4-Naphthalenedione, 5,8-dimethyl- .

Ligand (1,4-Naphthoquinone Derivative)Protein TargetPDB IDDocking Score (kcal/mol)Reference
Modified Naphthoquinone (NO11)Plk13THB-134.73 (Moldock Score) bibliomed.org
4-Methyl Nq1W3R1W3R-9.1 ijfmr.com
4-Phenoxy Nq1W3R1W3R-9.2 ijfmr.com
2-Phenyl Nq1W3R1W3R-7.7 ijfmr.com
3-Methyl Nq1W3R1W3R-8.8 ijfmr.com
2-(4-methoxyanilino)naphthalene-1,4-dioneHuman Serum Albumin--7.15 nih.gov
2-bromo-1,4-naphthoquinone hybridNQO1-- mdpi.com

These computational approaches are powerful predictive tools that can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. Future studies are needed to apply these methods specifically to 1,4-Naphthalenedione, 5,8-dimethyl- to uncover its molecular targets and binding characteristics.

Future Directions and Emerging Research Avenues for 1,4 Naphthalenedione, 5,8 Dimethyl

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of naphthoquinones, including 1,4-naphthalenedione, 5,8-dimethyl-, is undergoing a green revolution. Traditional methods often rely on harsh chemicals and energy-intensive processes. mdpi.com To address these limitations, researchers are actively developing more sustainable and efficient synthetic strategies.

One promising approach involves the use of biocatalysts, such as laccase enzymes, in one-pot syntheses. rsc.org This method offers a greener alternative by utilizing aqueous media and avoiding hazardous heavy metal reagents and organic solvents. rsc.org Microwave-assisted organic synthesis is another green technique that is gaining traction. nih.gov It provides a more energy-efficient and cleaner reaction pathway, often leading to shorter reaction times and higher yields. nih.gov

Furthermore, innovative chemical strategies are being explored. For instance, metal-free, high-yielding hydrodehydroxylation (HDH) and hydrodechlorination (HDC) methods have been developed for the synthesis of 1,4-naphthoquinones from readily available lawsones. rsc.org These methods utilize bio-friendly reagents like aqueous hydriodic acid in acetic acid, highlighting the shift towards more environmentally benign chemical processes. rsc.org The development of novel catalysts, such as chiral thiourea (B124793) catalysts, is also enabling the efficient synthesis of functionalized naphthoquinones with excellent yields and enantioselectivities. rsc.org

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Naphthoquinones

Feature Traditional Methods Emerging Sustainable Methods
Reagents Often involve hazardous materials like chromic acid and lead dioxide. scirp.org Utilize greener reagents such as laccase, aqueous HI, and microwave irradiation. rsc.orgnih.govrsc.org
Solvents Frequently rely on organic solvents. rsc.org Employ aqueous media or greener solvents. rsc.orgnih.gov
Energy Input Can be energy-intensive. Often more energy-efficient (e.g., microwave synthesis). nih.gov
Efficiency May have lower yields and longer reaction times. rsc.org Generally offer higher yields and shorter reaction times. nih.govrsc.org
Byproducts Can generate significant waste and harmful byproducts. scirp.org Tend to be cleaner with fewer undesirable byproducts. nih.gov

Integration of Artificial Intelligence and Machine Learning in Naphthoquinone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize naphthoquinone research, particularly in the realm of drug discovery and development. nih.govmednexus.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. jddtonline.infomichaelskinnider.com

AI and ML algorithms can be employed for:

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential drug candidates with desired biological activities. researchgate.net

Predicting Bioactivity: Developing models that can predict the biological properties of novel naphthoquinone derivatives based on their chemical structures. michaelskinnider.com

De Novo Drug Design: Designing entirely new molecules with optimized properties for specific biological targets. researchgate.net

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to identify promising compounds with favorable pharmacokinetic profiles early in the discovery pipeline. jddtonline.inforesearchgate.net

The integration of AI and ML is expected to make the discovery of new naphthoquinone-based drugs more efficient, cost-effective, and accurate. mednexus.org By leveraging these technologies, researchers can more effectively navigate the complex chemical space of naphthoquinones to uncover new therapeutic agents. michaelskinnider.com

Exploration of Novel and Untapped Mechanistic Pathways

While the biological activities of many naphthoquinones are linked to their ability to generate reactive oxygen species (ROS) and act as electrophiles, there is a growing interest in uncovering novel and previously unknown mechanisms of action. nih.govnih.gov Understanding these alternative pathways is crucial for developing more selective and effective therapeutic agents with fewer side effects. researchgate.net

Recent research has begun to shed light on these untapped mechanistic avenues. For example, some naphthoquinone derivatives have been found to inhibit specific enzymes like topoisomerase II and Aurora kinase, or to modulate the activity of tumor suppressor factors such as p53. nih.gov The ability of these compounds to influence gene transcription and various cellular signaling pathways is also an active area of investigation. researchgate.net

Computational studies, such as molecular docking, are proving invaluable in elucidating the interactions between naphthoquinones and their biological targets at the molecular level. mdpi.comjchr.org These in silico methods can help to identify key binding interactions and provide insights into the structure-activity relationships that govern the biological effects of these compounds. mdpi.comresearchgate.net By combining experimental and computational approaches, researchers are beginning to unravel the intricate and diverse ways in which 1,4-naphthalenedione, 5,8-dimethyl- and related compounds exert their biological effects.

Rational Design Principles for Tailored Molecular Interactions and Applications

The future of naphthoquinone research lies in the rational design of new derivatives with precisely tailored molecular interactions for specific applications. researchgate.netnih.gov By strategically modifying the core naphthoquinone scaffold, it is possible to fine-tune the compound's physicochemical and biological properties. researchgate.net

Key principles guiding this rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents on the naphthoquinone ring to understand how these changes affect biological activity. nih.gov This knowledge is critical for designing more potent and selective compounds.

Molecular Docking and Modeling: Using computational tools to predict how a designed molecule will bind to its target protein, allowing for the optimization of interactions to enhance affinity and specificity. nih.govnih.gov

Functional Group Modification: Introducing specific functional groups to enhance properties such as solubility, bioavailability, and target engagement. mdpi.com For instance, the addition of halogen atoms or methoxy (B1213986) groups can increase lipophilicity and reactivity, facilitating interactions with biological membranes. nih.gov

Hybrid Molecule Design: Combining the naphthoquinone scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or novel biological activities. mdpi.com

This rational design approach is being applied to develop naphthoquinones for a wide range of applications, including as anticancer agents, antimicrobials, and neuroprotective agents. nih.govmdpi.com By understanding and controlling the molecular interactions of these compounds, scientists are paving the way for the development of the next generation of naphthoquinone-based therapeutics and functional materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-naphthalenedione derivatives with methyl substituents?

Synthesis of 5,8-dimethyl-1,4-naphthalenedione typically involves Friedel-Crafts alkylation or acetylation of naphthoquinone precursors. For regioselective methylation, catalytic systems like Lewis acids (e.g., AlCl₃) or iodine-mediated reactions can direct substitution at the 5,8-positions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers, as dimethylnaphthalenediones often co-elute due to structural similarity .

Q. How can structural characterization of 5,8-dimethyl-1,4-naphthalenedione be optimized?

Key techniques include:

  • NMR spectroscopy : Use 2D COSY and HMBC to resolve overlapping proton signals and confirm methyl group positions .
  • GC-MS : Compare fragmentation patterns with reference standards (e.g., 1,3- or 1,5-dimethyl isomers) to distinguish positional isomers .
  • X-ray crystallography : Resolve crystallographic data to confirm planarity and substituent orientation .

Q. What are the stability considerations for 5,8-dimethyl-1,4-naphthalenedione under experimental conditions?

The compound is sensitive to light and oxidation due to the quinone moiety. Storage recommendations:

  • Short-term : Dissolve in anhydrous DMSO or ethanol, store at -20°C in amber vials .
  • Long-term : Lyophilize and keep under inert gas (N₂/Ar) at -80°C .
    Degradation products (e.g., demethylated quinones) can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do electronic effects of methyl substituents influence the redox behavior of 1,4-naphthalenedione?

Methyl groups at the 5,8-positions donate electron density via hyperconjugation, stabilizing the semiquinone radical intermediate. Cyclic voltammetry (CV) in acetonitrile reveals:

SubstituentReduction Potential (V vs. Ag/AgCl)
Unsubstituted-0.62 ± 0.03
5,8-Dimethyl-0.55 ± 0.02
This shift indicates easier reduction, relevant for designing electron-transfer mediators in bioelectrochemical systems .

Q. What mechanisms underlie the bioactivity of 5,8-dimethyl-1,4-naphthalenedione in cellular models?

The compound exhibits antiproliferative effects via:

  • ROS generation : Quinone moieties undergo redox cycling, producing superoxide radicals (O₂⁻) detectable via DCFH-DA assays .
  • Topoisomerase inhibition : Competitive binding assays (e.g., gel electrophoresis) show disruption of DNA-enzyme complexes at IC₅₀ = 12.5 µM .
    Methodological note: Use hypoxia-mimetic conditions (CoCl₂) to isolate redox-dependent vs. direct binding effects .

Q. How can computational modeling predict reactivity trends in substituted 1,4-naphthalenediones?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:

  • HOMO-LUMO gaps : Methyl groups lower the gap by 0.8 eV, enhancing electrophilicity.
  • Electrostatic potential maps : Increased electron density at carbonyl oxygens facilitates nucleophilic attack .
    Validate predictions experimentally via kinetic studies (e.g., nucleophilic addition rates with thiols) .

Q. What analytical challenges arise in quantifying trace 5,8-dimethyl-1,4-naphthalenedione in environmental samples?

Challenges include:

  • Matrix interference : Co-eluting PAHs in soil/water extracts. Mitigate using SPE cartridges (C18 phase) and tandem MS/MS (MRM mode) .
  • Isomer discrimination : Differentiate 5,8-dimethyl from 2,6-dimethyl using chiral columns (e.g., Chiralpak IA) with 95:5 hexane/isopropanol .

Data Contradictions and Resolutions

  • Isomer identification : GC-MS libraries (e.g., NIST) may misassign 5,8-dimethyl and 1,4-dimethyl isomers due to similar fragmentation. Resolve via retention index cross-referencing with certified standards .
  • Bioactivity variability : Discrepancies in IC₅₀ values across studies (e.g., 12.5 µM vs. 25 µM) may stem from cell line-specific redox buffering capacities. Standardize assays using isogenic lines (e.g., NCI-60 panel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.